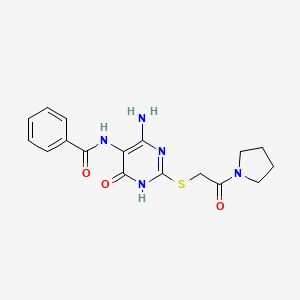

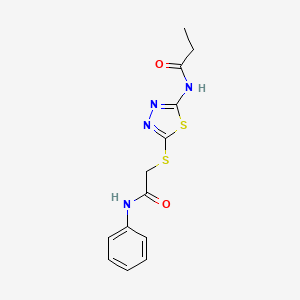

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their wide range of applications in various fields like biologically active substances, dyes, and materials for semiconductors and energy accumulators (Pavlova et al., 2022).

Synthesis Analysis

The synthesis of this compound typically involves the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole (Xin-jian et al., 2006). A specific method includes the dehydrosulfurization reaction of hydrazinecarbothioamide under the action of iodine and triethylamine (Pavlova et al., 2022).

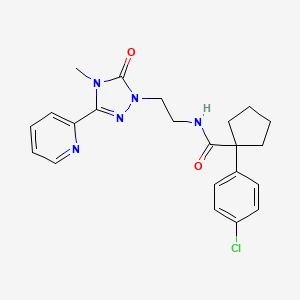

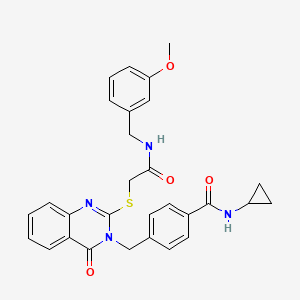

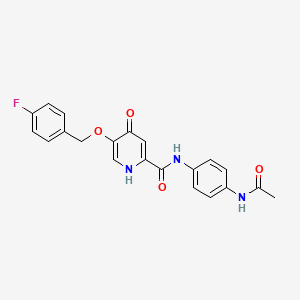

Molecular Structure Analysis

The structure of this compound has been confirmed using spectroscopy techniques like NMR. These studies help in understanding the molecular configuration and arrangement of atoms within the compound (Pavlova et al., 2022).

Chemical Reactions and Properties

1,3,4-thiadiazole derivatives participate in various chemical reactions due to their reactive nature. They are known to exhibit significant reactivity towards nucleophilic and electrophilic agents, which allows for a diverse range of chemical transformations (Ravinaik et al., 2021).

Physical Properties Analysis

These compounds generally have distinct physical properties like melting points, boiling points, and solubility, which can be determined through various analytical methods. However, specific data on this compound's physical properties is not readily available in the current literature.

Chemical Properties Analysis

The chemical properties of 1,3,4-thiadiazole derivatives are influenced by the presence of functional groups and the overall molecular structure. These properties include reactivity, stability, and the ability to form complexes with other molecules. For instance, 1,3,4-thiadiazole derivatives have been studied for their potential as inhibitors of various enzymes due to their ability to interact with biological molecules (Pavlova et al., 2022).

科学的研究の応用

Antimicrobial Activity

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide and its derivatives have been explored for their potential antimicrobial activities. Studies have shown that compounds with a 1,3,4-thiadiazole ring, similar to the core structure of this compound, possess significant antimicrobial properties against various bacteria and fungi (Başoğlu et al., 2013), (Bikobo et al., 2017), (Önkol et al., 2008). These findings highlight the potential use of such compounds in developing new antimicrobial agents.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds structurally related to this compound. Derivatives with a 1,3,4-thiadiazole ring have been found to exhibit significant activity against various cancer cell lines, making them promising candidates for anticancer drug development (Ravinaik et al., 2021), (Šermukšnytė et al., 2022).

Drug Delivery Systems

Compounds with a 1,3,4-thiadiazole moiety, like this compound, have been utilized in the development of drug delivery systems. For instance, polyamide-montmorillonite nanocomposites incorporating 1,3,4-oxa(thia)diazoles have shown potential as drug carriers, especially for controlled release and targeted delivery of pharmaceuticals (Salahuddin et al., 2014).

Fluorescent Monocyclic Heterocycles

5-N-Arylaminothiazoles, related to this compound, have been synthesized and characterized for their fluorescent properties. These compounds exhibit a range of fluorescent emissions and have been explored for potential applications in various fields such as organic electronics and fluorescence-based sensing technologies (Yamaguchi et al., 2015).

Safety and Hazards

Safety and hazard information is crucial for handling and storing the compound. A related compound, ethyl 2-oxo-2-(phenylamino)acetate, has been classified as potentially dangerous, with hazard statements including H302 (harmful if swallowed), H319 (causes serious eye irritation), H372 (causes damage to organs through prolonged or repeated exposure), and H410 (very toxic to aquatic life with long lasting effects) .

特性

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S2/c1-2-10(18)15-12-16-17-13(21-12)20-8-11(19)14-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,19)(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXCKCKPVXRAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea](/img/structure/B2496949.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B2496950.png)

![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2496957.png)

![2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2496958.png)

![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)

![2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2496964.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)